molecular formula C26H25N5O B2511405 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide CAS No. 923192-26-1

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide

Cat. No. B2511405
CAS RN: 923192-26-1
M. Wt: 423.52
InChI Key: INFVGIJGWCVYGH-UHFFFAOYSA-N
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Description

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide, also known as E-3810, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. E-3810 is a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in tumor angiogenesis and growth.

Scientific Research Applications

Cancer Therapy and Tyrosine Kinase Inhibition

Imatinib (commercially available as Gleevec) is a well-known therapeutic agent used to treat chronic myelogenic leukemia. It specifically inhibits the activity of tyrosine kinases, which play a crucial role in cancer cell growth and proliferation. Imatinib binds to an inactive Abelson tyrosine kinase domain through multiple hydrogen bonds and hydrophobic interactions . Its unique structure allows for targeted inhibition of cancer-related kinases.

Covalent Organic Frameworks (COFs)

Researchers have explored the use of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide as a building block in two-dimensional covalent organic frameworks (COFs). These materials exhibit hierarchical porosity and have applications in gas storage, catalysis, and separation processes. For instance, dual-pore COFs with kgm topology (such as NUS-30 and NUS-32) have been synthesized using this compound .

Ion-Associate Reactions and Green Chemistry

The complex formed between 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) and sodium tetraphenyl borate involves N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide. This ion-associate reaction occurs in deionized water at room temperature and demonstrates green chemistry principles. Such complexes may find applications in drug delivery or other controlled-release systems .

Crystallography and Structural Studies

The crystal structure of the freebase form of Imatinib (precipitated from a mixture with arginine) has been characterized. Imatinib adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Understanding its crystal structure aids in drug design and optimization .

properties

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c1-3-27-24-17-18(2)28-26(31-24)30-23-15-13-22(14-16-23)29-25(32)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3,(H,29,32)(H2,27,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFVGIJGWCVYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide

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